molecular formula C13H11ClO2 B13439821 2-Chloro-5-(2-methoxyphenyl)phenol CAS No. 1261942-06-6

2-Chloro-5-(2-methoxyphenyl)phenol

Cat. No.: B13439821
CAS No.: 1261942-06-6
M. Wt: 234.68 g/mol
InChI Key: BXDBXOACBWYNDP-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom and a methoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

2-Chloro-5-(2-methoxyphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Similar structure but with a methyl group instead of a methoxy group.

    5-Chloro-2-methylphenol: Similar structure but with different positioning of the chlorine and methyl groups.

Uniqueness

2-Chloro-5-(2-methoxyphenyl)phenol is unique due to the presence of both a chlorine atom and a methoxy group on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

1261942-06-6

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-5-(2-methoxyphenyl)phenol

InChI

InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-11(14)12(15)8-9/h2-8,15H,1H3

InChI Key

BXDBXOACBWYNDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C=C2)Cl)O

Origin of Product

United States

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